molecular formula C16H21F2NO2S B2474782 N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide CAS No. 1795297-81-2

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide

Cat. No.: B2474782
CAS No.: 1795297-81-2
M. Wt: 329.41
InChI Key: JOWPTNSMCZSKCM-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide is a useful research compound. Its molecular formula is C16H21F2NO2S and its molecular weight is 329.41. The purity is usually 95%.
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Scientific Research Applications

Highly Selective Hydrogenation of Phenol and Derivatives

A study by Wang et al. (2011) focused on the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst, demonstrating a potential pathway for producing intermediates used in the chemical industry (Wang, Yao, Li, Su, & Antonietti, 2011).

Chemoselective N-benzoylation of Aminophenols

Research by Singh, Lakhan, & Singh (2017) explored the chemoselective N-benzoylation of aminophenols, yielding compounds of biological interest. This indicates the potential for N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide to undergo similar selective reactions in the synthesis of biologically relevant molecules (Singh, Lakhan, & Singh, 2017).

Transformations under Camps Cyclization Conditions

Mochalov et al. (2016) investigated the transformations of N-(2-acylaryl)benzamides under Camps cyclization, yielding quinolin-4(1H)-ones. This work suggests the utility of this compound in synthesizing heterocyclic compounds with potential pharmacological activities (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Cobalt-catalyzed Chemoselective Insertion

Ilies et al. (2011) described the cobalt-catalyzed chemoselective insertion of alkene into the ortho C-H bond of benzamide, highlighting a novel pathway for C-H functionalization that could be relevant for the modification of this compound (Ilies, Chen, Zeng, & Nakamura, 2011).

Synthesis and Biological Activity Studies

Patel & Patel (2010) explored the synthesis and biological activities of benzamide derivatives, providing insights into the potential for this compound to serve as a scaffold for developing new therapeutic agents (Patel & Patel, 2010).

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-(difluoromethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2S/c17-16(18)22-14-9-5-4-8-12(14)15(21)19-10-13(20)11-6-2-1-3-7-11/h4-5,8-9,11,13,16,20H,1-3,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWPTNSMCZSKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2SC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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